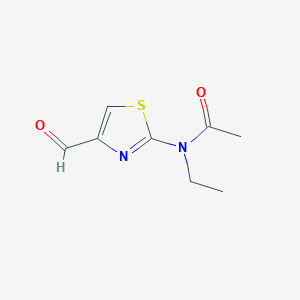

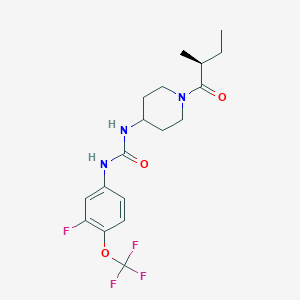

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

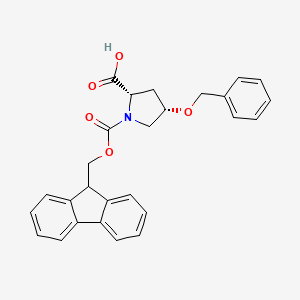

“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 874623-15-1 . It has a molecular weight of 198.25 .

Molecular Structure Analysis

The molecular structure of “N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is represented by the InChI code: 1S/C8H10N2O2S/c1-3-10 (6 (2)12)8-9-7 (4-11)5-13-8/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis

“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a solid substance . It has a predicted melting point of 118.97° C and a predicted boiling point of 317.1° C at 760 mmHg . The predicted density is 1.3 g/cm 3, and the predicted refractive index is n 20D 1.62 .Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Potential

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their potential anti-diabetic properties. A study synthesized a series of S-substituted acetamides derivatives and tested their inhibitory potential against the enzyme α-glucosidase. The compounds showed potent inhibitory potential, suggesting their potential as valuable anti-diabetic agents. The molecules were also analyzed for cytotoxic behavior against brine shrimps, indicating their relevance in pharmacological research (Abbasi et al., 2020).

Anticancer Activity

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been studied for their anticancer activity. Specifically, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines. Certain derivatives showed high selectivity and induced apoptosis, although not as effectively as cisplatin, a standard in chemotherapy (Evren et al., 2019).

Antioxidant and Anti-inflammatory Properties

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been assessed for their antioxidant and anti-inflammatory properties. A series of novel derivatives were synthesized and evaluated in various assays such as DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Some derivatives exhibited good antioxidant activity in multiple assays, while others showed excellent anti-inflammatory activity, indicating their therapeutic potential in managing oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).

Antimicrobial Activity

The antimicrobial activity of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives has been a focal point of research. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed significant in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Insecticidal Properties

The potential of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide as an insecticidal agent has been explored. A study utilized it as a precursor for synthesizing various heterocycles, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).

Glutaminase Inhibition

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their role as glutaminase inhibitors. For instance, BPTES analogs, where BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase, were synthesized and evaluated. Some analogs retained the potency of BPTES and presented an opportunity to improve its aqueous solubility. These compounds were effective in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Eigenschaften

IUPAC Name |

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHVCILBDCZWKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=CS1)C=O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)

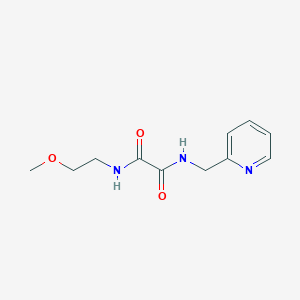

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)

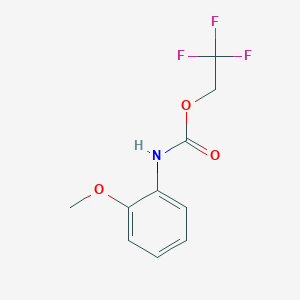

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)

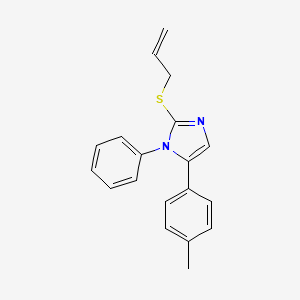

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)